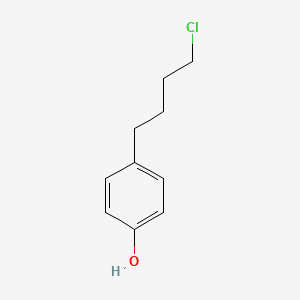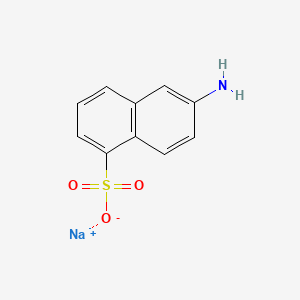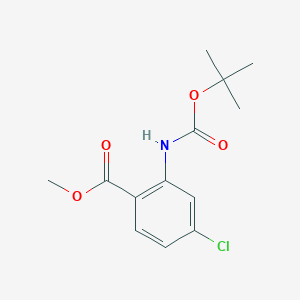
Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Chlorination: The aromatic ring is chlorinated using a chlorinating agent like thionyl chloride (SOCl2).
Esterification: The carboxylic acid group is esterified using methanol (MeOH) in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Hydrolysis: Acidic or basic conditions can be employed, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2-Tert-butoxycarbonylamino-4-chloro-benzoic acid.
Deprotection: 4-Chloro-benzoic acid methyl ester.
科学研究应用
Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate involves its ability to act as a protecting group for amines. The Boc group prevents the amine from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine.
相似化合物的比较
Similar Compounds
- 2-Tert-butoxycarbonylamino-4-chloronicotinic acid
- 2-Tert-butoxycarbonylamino-4-methylphenylboronic acid pinacol ester
Uniqueness
Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis. Its Boc protecting group is particularly useful for protecting amines, making it a valuable intermediate in various chemical reactions.
属性
分子式 |
C13H16ClNO4 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-7-8(14)5-6-9(10)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
InChI 键 |
DETWLLNYSWQPSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


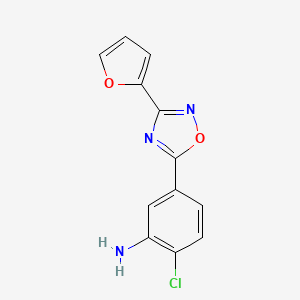
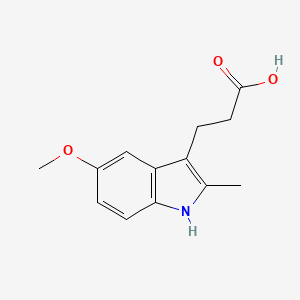
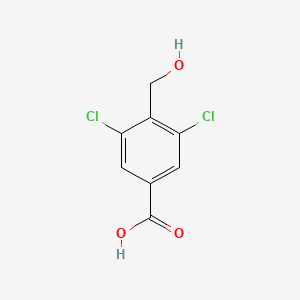
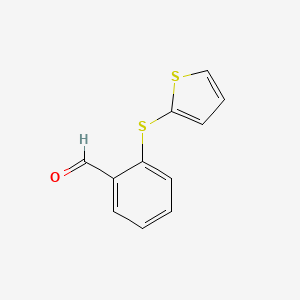

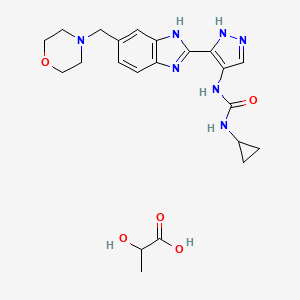
![2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B8640982.png)

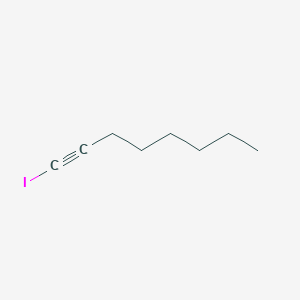
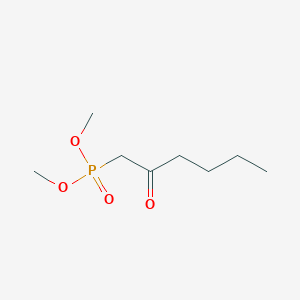
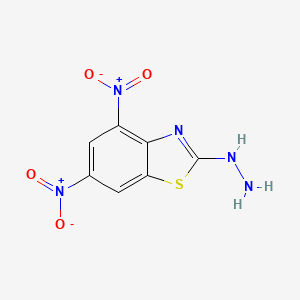
![Tert-butyl[4-chloro-2-({2-methyl-5-[(methylsulfonyl)amino]phenyl}ethynyl)phenoxy]acetate](/img/structure/B8641028.png)
